molecular formula C7H6BrClO4S2 B1523070 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride CAS No. 1038695-53-2

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride

Cat. No. B1523070
CAS RN: 1038695-53-2
M. Wt: 333.6 g/mol
InChI Key: MPPWURAWIYRWRK-UHFFFAOYSA-N
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Description

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1038695-53-2 . It has a molecular weight of 333.61 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-(methylsulfonyl)benzenesulfonyl chloride . The InChI code is 1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3 .

Scientific Research Applications

  • Antitumor Activity :

    • Methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), an acridine derivative, demonstrated significant antitumor activity in animal tumor systems. It underwent a phase I clinical trial where its reproducible and reversible toxicity, coupled with evidence of antitumor activity, suggested the potential for further studies (Von Hoff et al., 1978).
  • Neuroprotective and Cognitive Enhancements :

    • Methanesulfonyl fluoride (MSF), a CNS-selective acetylcholinesterase inhibitor, was investigated as a treatment for senile dementia of the Alzheimer type (SDAT). The study showed that MSF could safely inhibit acetylcholinesterase, leading to improved cognitive performance without significant toxic effects, indicating its potential as a treatment for SDAT (Moss et al., 1999).
  • Anesthetic Applications :

    • Tricaine methanesulfonate (MS222) was used to induce chemical restraint/general anesthesia in a Mexican axolotl for endoscopic procedures. The use of MS222 demonstrated its effectiveness as an anesthetic agent for short, minimally invasive procedures (Burns et al., 2019).

Safety and Hazards

For safety information and handling precautions, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-bromo-5-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPWURAWIYRWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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